An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus and the carbohydrazide moiety are prevalent pharmacophores, and their combination in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents. This document outlines a reliable synthetic pathway, details the underlying chemical principles, and presents a thorough characterization of the target molecule using modern analytical techniques. The information herein is intended to equip researchers and professionals in drug discovery and development with the necessary knowledge to synthesize, verify, and further investigate this versatile compound.
Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold
Pyrazole derivatives represent a prominent class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[1] The inherent versatility of the pyrazole ring system allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] Similarly, the carbohydrazide functional group is a key structural motif in numerous biologically active molecules, contributing to their therapeutic efficacy through various mechanisms, such as enzyme inhibition and metal chelation.[4]
The strategic combination of the pyrazole core and the carbohydrazide side chain in 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide results in a molecule with significant potential for drug discovery. The presence of multiple hydrogen bond donors and acceptors, coupled with a rigid heterocyclic framework, provides an ideal platform for designing molecules with high affinity and selectivity for various biological targets. This guide serves as a detailed roadmap for the synthesis and comprehensive characterization of this important molecule, providing a solid foundation for its application in drug development programs.
Synthetic Pathway: A Two-Step Approach
The synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is most effectively achieved through a two-step process. The initial step involves the construction of the pyrazole ring system via a cyclocondensation reaction to form a stable ester intermediate. This is followed by the conversion of the ester functionality to the desired carbohydrazide.
Caption: Synthetic workflow for 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide.
Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
The formation of the pyrazole ring is achieved through the cyclocondensation of a β-ketoester, ethyl 2-cyano-3-oxobutanoate, with phenylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.
Experimental Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.
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To this solution, add phenylhydrazine (1 equivalent) dropwise with stirring.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Causality of Experimental Choices:
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Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar protic medium. It also allows for a suitable reflux temperature to drive the reaction to completion.
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Reflux Conditions: The application of heat is necessary to overcome the activation energy of the cyclization and dehydration steps involved in the pyrazole ring formation.
Step 2: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
The conversion of the ethyl ester to the carbohydrazide is accomplished by reacting the ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and efficient method for the preparation of hydrazides.
Experimental Protocol:
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Suspend ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
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Add hydrazine hydrate (10 equivalents) to the suspension.
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Heat the reaction mixture to reflux and maintain for 8-12 hours. The solid ester will gradually dissolve as the reaction progresses.
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Monitor the reaction by TLC until the starting ester is consumed.
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After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
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Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide.
Causality of Experimental Choices:
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Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is used to drive the equilibrium towards the formation of the hydrazide and to ensure the complete conversion of the ester.
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Ethanol as Solvent: Ethanol is a good solvent for the starting ester at elevated temperatures and is compatible with hydrazine hydrate.
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Recrystallization: This final purification step is crucial to remove any unreacted starting materials or byproducts, yielding a product of high purity suitable for further applications.
Characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Caption: Molecular structure of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl group) as multiplets in the range of δ 7.2-7.8 ppm. A singlet for the pyrazole C3-H proton around δ 8.0-8.5 ppm. A singlet for the methyl protons at δ 2.4-2.6 ppm. Broad singlets for the -NH and -NH₂ protons of the hydrazide group, which are D₂O exchangeable. |
| ¹³C NMR | Resonances for the aromatic carbons of the phenyl group. Signals for the pyrazole ring carbons. A characteristic signal for the methyl carbon. A downfield signal for the carbonyl carbon of the hydrazide group (around 160-170 ppm). |
| FT-IR (KBr) | N-H stretching vibrations of the hydrazide group in the range of 3200-3400 cm⁻¹. A strong C=O stretching vibration of the hydrazide carbonyl group around 1640-1680 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole and phenyl rings in the region of 1400-1600 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂N₄O, MW: 216.24 g/mol ). |
Physical and Chromatographic Data
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| TLC | A single spot with a specific Rf value in a given solvent system (e.g., ethyl acetate/hexane). |
Applications in Drug Discovery and Development
The 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide scaffold is a valuable starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The reactive hydrazide functionality can be readily converted into various other functional groups or used as a linker to conjugate the pyrazole moiety to other pharmacophores.[5]
Potential areas of investigation for derivatives of this compound include:
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Anticancer Agents: Pyrazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[6]
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Antimicrobial Agents: The pyrazole nucleus is present in several known antibacterial and antifungal drugs.
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Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of inhibitors for various enzymes, such as kinases and proteases.[7]
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide. The described two-step synthetic protocol is robust and scalable, and the outlined characterization methods provide a comprehensive means of verifying the structure and purity of the final product. The inherent biological potential of the pyrazole-carbohydrazide scaffold makes this compound a valuable asset for researchers and scientists engaged in the discovery and development of novel therapeutic agents. The information presented herein should facilitate the synthesis and further exploration of this promising molecule in the pursuit of new medicines.
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